Biochemical Potency and Selectivity Profile of DDO-2728 vs. Covalent ALKBH5 Inhibitor 18l
DDO-2728 inhibits ALKBH5 demethylase activity with an IC50 of 2.97 μM in a fluorescence polarization (FP) assay, and it exhibits high selectivity over FTO and ALKBH3, which are not inhibited [1]. Its binding affinity (Kd) to ALKBH5 is 6.62 μM, while no binding to FTO is observed . In contrast, the covalent ALKBH5 inhibitor 18l exhibits a more potent IC50 of 0.62 μM but operates via a different, irreversible mechanism that may carry distinct biological consequences [2].
| Evidence Dimension | ALKBH5 Inhibition (IC50) and Binding Affinity (Kd) |
|---|---|
| Target Compound Data | IC50 = 2.97 μM (FP assay); Kd = 6.62 μM (binding assay) |
| Comparator Or Baseline | Comparator 18l: IC50 = 0.62 μM (ALKBH5 inhibition) |
| Quantified Difference | 18l exhibits a ~4.8-fold higher potency (lower IC50) than DDO-2728. |
| Conditions | In vitro biochemical assays (FP and binding) |
Why This Matters
The choice between a non-covalent, 2-OG independent inhibitor (DDO-2728) and a covalent, more potent inhibitor (18l) depends on the specific research goal, as they may produce different cellular effects and have distinct selectivity profiles, making DDO-2728 a valuable tool for studies requiring a non-covalent mechanism.
- [1] Wang, Y. Z., et al. (2023). J. Med. Chem., 66(23), 15944–15959. View Source
- [2] Wu, H., et al. (2025). Angew. Chem. Int. Ed., e202424106. View Source
